methyl 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetate
Description
Methyl 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetate is a pyrazole derivative characterized by a methyl-substituted pyrazole ring linked to an acetate group via a methylene bridge. Its structural uniqueness lies in the combination of a heterocyclic pyrazole core with ester functionality, making it a versatile intermediate in organic synthesis, particularly for bioactive molecule development. The compound’s reactivity is influenced by the electron-rich pyrazole ring and the ester group’s susceptibility to hydrolysis or nucleophilic substitution .
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 2-(1,5-dimethylpyrazol-3-yl)acetate |
InChI |
InChI=1S/C8H12N2O2/c1-6-4-7(9-10(6)2)5-8(11)12-3/h4H,5H2,1-3H3 |
InChI Key |
VSVCCXBCUOTZLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetate typically involves the cyclocondensation of hydrazine with a 1,3-diketone. One common method is the reaction of 3,5-dimethyl-1H-pyrazole with methyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the carbonyl carbon of the ester, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its pyrazole core which is known to exhibit various pharmacological activities.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of methyl 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetate is largely dependent on its interaction with biological targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used. For example, in antimicrobial applications, it may inhibit bacterial enzymes, while in anti-inflammatory applications, it may modulate inflammatory pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetate with analogs based on synthesis, reactivity, and applications.
Crystallographic and Supramolecular Behavior
- This compound lacks significant hydrogen-bonding donors, limiting its ability to form extended supramolecular networks. This contrasts with derivatives like 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone, where amino and hydroxyl groups enable robust hydrogen-bonded frameworks .
- In contrast, the patent-derived morpholine analogs (e.g., compound 14-3 in ) exhibit conformational rigidity due to the morpholine ring, enhancing their crystallinity and suitability for X-ray diffraction studies.
Research Findings and Industrial Relevance
- Pharmaceutical Utility : this compound is a key precursor in synthesizing kinase inhibitors and anti-inflammatory agents. For instance, its morpholine derivatives (e.g., compound 14-5 in ) show potent binding to enzymatic targets due to the pyrazole’s planar geometry and the ester’s flexibility .
- Limitations : Unlike thiophene- or triazole-containing analogs, the compound’s ester group limits its direct bioactivity, necessitating further functionalization for drug-like properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
